molecular formula C9H7N3O B15058696 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde

1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B15058696
M. Wt: 173.17 g/mol
InChI Key: BUOWIRCBWOUYNF-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-(Pyridin-2-yl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)ethan-1-one
  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines

Uniqueness: 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring structure allows for versatile reactivity and the potential to interact with a wide range of biological targets .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1-pyridin-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C9H7N3O/c13-7-8-4-6-12(11-8)9-3-1-2-5-10-9/h1-7H

InChI Key

BUOWIRCBWOUYNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=CC(=N2)C=O

Origin of Product

United States

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